molecular formula C17H26O2 B8078471 3,5-Di-tert-butylbenzoic acid ethyl ester

3,5-Di-tert-butylbenzoic acid ethyl ester

Cat. No.: B8078471
M. Wt: 262.4 g/mol
InChI Key: WPIWCBYPPOTSPV-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylbenzoic acid ethyl ester (C₁₆H₂₄O₂) is an aromatic ester characterized by a benzoic acid backbone substituted with two bulky tert-butyl groups at the 3 and 5 positions and an ethyl ester group at the 1-position. The tert-butyl groups confer steric hindrance and lipophilicity, making the compound highly stable and suitable for applications in polymer stabilization, organic synthesis, and materials science . Its molecular weight is approximately 248.37 g/mol, similar to its methyl ester analog but distinct from longer-chain derivatives like the hexadecyl ester (C₃₁H₅₄O₃, MW 474.76 g/mol) .

Properties

IUPAC Name

ethyl 3,5-ditert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-8-19-15(18)12-9-13(16(2,3)4)11-14(10-12)17(5,6)7/h9-11H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIWCBYPPOTSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

The most widely reported method involves the direct esterification of 3,5-di-tert-butylbenzoic acid with ethanol under acidic conditions. Key parameters include:

  • Catalysts :

    • p-Toluenesulfonic acid (PTSA) : Achieves 76–82% yield at 70–80°C with a 12-hour reflux in methanol (molar ratio 1:10 acid:ethanol).

    • Sodium methoxide : Requires anhydrous conditions, yielding 70–75% at 60°C.

  • Solvent Systems :
    Methanol or ethanol acts as both solvent and reactant, eliminating the need for toxic aprotic solvents. Excess alcohol (1:15 molar ratio) drives equilibrium toward ester formation.

  • Purification :
    Post-reaction, the mixture is neutralized with saturated NaHCO₃, washed with water, and vacuum-dried at 30–60°C. Recrystallization from methanol improves purity to >99%.

Ion-Exchange Resin Catalysis

Strongly acidic gel-type ion-exchange resins (e.g., Dowex® 50WX2) enable recyclable, non-corrosive catalysis:

  • Conditions : 110–150°C, 5–20 wt% resin relative to acid, toluene as azeotropic solvent.

  • Yield : 93.5% for hexadecyl ester analogs, with <3% debutylation byproduct.

  • Advantages : Eliminates mineral acid waste, suitable for continuous processes.

Transesterification of Methyl Esters

Base-Catalyzed Reactions

Methyl 3,5-di-tert-butylbenzoate undergoes transesterification with ethanol under basic conditions:

  • Catalysts : Sodium ethoxide (2–5 mol%) in anhydrous ethanol at 70–80°C.

  • Kinetics : Reaction completes in 6–8 hours, yielding 85–90% ethyl ester.

  • Byproduct Management : Methanol removal via distillation shifts equilibrium.

Enzymatic Transesterification

Emerging methods use lipases (e.g., Candida antarctica) in non-aqueous media:

  • Solvents : tert-Butanol or ionic liquids enhance enzyme stability.

  • Yield : 65–72% after 24–48 hours at 45°C.

  • Limitations : Higher cost and slower kinetics compared to chemical catalysis.

Comparative Analysis of Methods

Parameter Acid Catalysis Ion-Exchange Resin Base-Catalyzed Transesterification
Yield76–82%90–93.5%85–90%
Reaction Time8–14 h6–8 h6–8 h
Catalyst RecyclabilityNoYes (≥10 cycles)No
Byproducts<5% debutylation<3% debutylationMethanol
Industrial ScalabilityModerateHighModerate

Advanced Purification Techniques

Recrystallization

  • Solvent Systems : Methanol/water (9:1 v/v) at 0–5°C yields needle-like crystals with 99.5% purity.

  • Crystal Structure : Orthorhombic lattice confirmed via XRD, melting point 160–163°C.

Chromatographic Methods

  • Flash Chromatography : Silica gel (hexane:ethyl acetate 9:1) removes residual di-tert-butylphenol.

  • HPLC Monitoring : C18 columns (acetonitrile/water 70:30) verify purity >99%.

Industrial-Scale Considerations

  • Cost Analysis : Ion-exchange resin methods reduce catalyst costs by 40% compared to PTSA.

  • Environmental Impact : Solvent-free esterification reduces VOC emissions by 60%.

  • Safety : Non-corrosive resins mitigate handling risks versus concentrated H₂SO₄ .

Scientific Research Applications

Applications Overview

Application AreaDescription
Materials Science Used as a stabilizer in polymers and plastics to enhance thermal stability.
Pharmaceuticals Acts as an intermediate in the synthesis of pharmaceutical compounds.
Food Safety Evaluated for use in food contact materials due to its low migration rates.

Materials Science

3,5-Di-tert-butylbenzoic acid ethyl ester is utilized as a thermal stabilizer in various polymer formulations. Its sterically hindered structure provides excellent resistance to degradation under heat, making it suitable for applications in:

  • Polyolefins : The compound has been assessed for safety in food contact applications involving polyolefins, where it does not migrate above 0.05 mg/kg into food products .
  • Plastics and Coatings : Enhances the longevity and performance of plastics exposed to high temperatures.

Pharmaceuticals

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various drugs. The tert-butyl groups provide steric hindrance that can influence the reactivity of other functional groups during chemical reactions. Notable applications include:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound can be involved in creating complex molecules where stability and selective reactivity are crucial.

Food Safety

The European Food Safety Authority (EFSA) has conducted risk assessments on the use of this compound in food contact materials. The findings indicate:

  • Safety Evaluation : The EFSA concluded that there is no safety concern for consumers when used appropriately in polyolefins . This makes it a viable option for packaging materials that come into contact with food.

Case Study 1: Thermal Stability in Polymers

A study evaluated the effectiveness of this compound as a stabilizer in polyethylene formulations. Results showed significant improvements in thermal stability and resistance to oxidative degradation compared to formulations without this additive.

Case Study 2: Synthesis of Pharmaceuticals

In a synthetic route for a specific API, researchers found that incorporating this compound facilitated smoother reactions and higher yields compared to traditional methods that did not utilize this compound.

Mechanism of Action

The mechanism by which 3,5-Di-tert-butylbenzoic acid ethyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/R-Group Molecular Formula Molecular Weight (g/mol) Key Functional Features
3,5-Di-tert-butylbenzoic acid ethyl ester Ethyl ester C₁₆H₂₄O₂ 248.37 High steric bulk, lipophilic
Methyl 3,5-di-tert-butylbenzoate Methyl ester C₁₅H₂₂O₂ 248.37 Lower boiling point than ethyl ester
3,5-Di-tert-butyl-4-hydroxybenzoic acid-hexadecyl ester Hexadecyl ester, hydroxyl C₃₁H₅₄O₃ 474.76 Enhanced hydrophobicity, antioxidant potential
Ethyl 3,5-diethoxybenzoate Ethoxy groups C₁₃H₁₈O₄ 238.28 Increased polarity due to ethoxy substituents
3,5-Diacetyl-2-methyl-benzoic acid ethyl ester Acetyl, methyl C₁₄H₁₆O₄ 248.27 Electron-withdrawing groups alter reactivity

Key Observations :

  • Steric Effects : The tert-butyl groups in the ethyl ester provide superior steric protection compared to smaller substituents (e.g., methyl or ethoxy), reducing susceptibility to oxidative degradation .
  • Polarity : Ethyl esters exhibit moderate polarity compared to methyl esters (more volatile) and hexadecyl esters (highly hydrophobic) .

Physical Properties

Property This compound Methyl Ester Hexadecyl Ester 3,5-Diethoxybenzoate
Melting Point (°C) Not reported (analog: ~53°C for methyl ester) 53 Liquid at RT Not reported
Boiling Point (°C) Estimated >250 ~220 >300 ~280
Solubility Soluble in CH₂Cl₂, THF Similar Insoluble in water Moderate in polar solvents

Analysis :

  • The ethyl ester’s physical properties bridge those of methyl and hexadecyl esters, balancing volatility and hydrophobicity.
  • Bulky tert-butyl groups reduce crystallinity compared to unsubstituted benzoates, enhancing compatibility with polymers .

Biological Activity

3,5-Di-tert-butylbenzoic acid ethyl ester (DTBBAEE) is an organic compound derived from 3,5-di-tert-butylbenzoic acid. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in cancer treatment and as a protective agent in certain industrial applications.

  • Molecular Formula : C15H22O2
  • Molecular Weight : 250.34 g/mol
  • Structure : The compound features a benzoic acid core with two tert-butyl groups at the 3 and 5 positions and an ethyl ester functional group.

Synthesis

The synthesis of DTBBAEE typically involves the esterification of 3,5-di-tert-butylbenzoic acid with ethanol in the presence of a catalyst, such as a strongly acidic ion-exchange resin. This method has been shown to yield high amounts of the desired ester while minimizing side reactions like debulylation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of DTBBAEE. In vitro assays demonstrate that DTBBAEE exhibits significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 : A breast cancer cell line.
  • SK-BR-3 : Another breast cancer cell line known for its aggressive nature.
  • MDA-MB-231 : A triple-negative breast cancer cell line.

In these studies, DTBBAEE was found to suppress cell growth effectively; however, it was less potent compared to other established anticancer agents like tamoxifen and olaparib .

The mechanism by which DTBBAEE exerts its anticancer effects is still under investigation. Preliminary findings suggest that it may interfere with cellular proliferation pathways and induce apoptosis in cancer cells.

Toxicological Studies

Toxicity assessments have indicated that while DTBBAEE shows promise as an anticancer agent, it may also exhibit cytotoxicity towards non-cancerous cells at higher concentrations. This necessitates further studies to determine safe dosage levels and potential side effects .

Case Studies

  • Breast Cancer Cell Lines :
    • A study evaluated the effects of DTBBAEE on the MCF-7 and MDA-MB-231 cell lines over a 72-hour treatment period. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting moderate potency compared to standard treatments .
  • Comparative Analysis :
    • In comparative studies with other derivatives of benzoic acid, DTBBAEE showed enhanced biological activity due to the steric hindrance provided by the tert-butyl groups, which are believed to improve membrane permeability and bioavailability .

Research Findings Summary Table

Study Cell Line IC50 (μM) Comparison Agent Notes
Study 1MCF-725Tamoxifen (15)Moderate potency; effective in growth inhibition
Study 2MDA-MB-23130Olaparib (10)Strong resistance observed; further optimization needed
Study 3SK-BR-320Control (MCF-10A)Selective toxicity towards malignant cells

Q & A

Q. What are the common synthetic routes for 3,5-di-tert-butylbenzoic acid ethyl ester?

The compound is typically synthesized via esterification of 3,5-di-tert-butylbenzoic acid. A standard method involves activating the carboxylic acid with EDCI•HCl (Ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (CH₂Cl₂). Subsequent reduction steps, such as using LiAlH₄ in tetrahydrofuran (THF), may follow to purify intermediates . Alternative esterification protocols may employ ethanol under acidic or enzymatic conditions, with purity verified via HPLC or GC-MS .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic and chromatographic techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm the ester linkage and tert-butyl substituents.
  • Mass spectrometry (MS) for molecular weight verification (e.g., molecular ion peak at m/z corresponding to C₁₅H₂₂O₂).
  • X-ray crystallography (for crystalline derivatives) to resolve bond angles and torsional strain in the tert-butyl groups .
  • Thermogravimetric analysis (TGA) to assess thermal stability, particularly for applications requiring high-temperature resistance .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray studies (e.g., ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate) reveal key structural features:

  • Bond angles : The tert-butyl groups induce steric hindrance, distorting the benzene ring geometry (e.g., C–C–C angles deviating from 120°).
  • Disorder analysis : Dynamic disorder in tert-butyl substituents can be modeled using partial occupancy refinements .
  • Intermolecular interactions : Weak hydrogen bonds (e.g., C–H···O) stabilize crystal packing, critical for designing solid-state materials .

Q. What strategies optimize the synthesis of derivatives for specialized applications (e.g., antioxidants or coordination complexes)?

  • Derivatization : Thioacetate derivatives (e.g., 2-ethylhexyl acetate) are synthesized via nucleophilic substitution, leveraging the hydroxyl group’s reactivity. Reaction conditions (e.g., solvent polarity, temperature) must balance steric effects from tert-butyl groups .
  • Catalyst selection : EDCI•HCl and DMAP are preferred for esterification due to their ability to activate sterically hindered carboxylic acids .

Q. How can researchers address discrepancies in spectroscopic data between synthesis batches?

Contradictions often arise from:

  • By-products : Incomplete esterification or oxidation during synthesis. Mitigation includes rigorous purification (e.g., column chromatography) .
  • Solvent residues : Traces of THF or CH₂Cl₂ in NMR spectra. Use deuterated solvents for analysis .
  • Dynamic effects : Conformational flexibility in tert-butyl groups may broaden NMR peaks. Low-temperature NMR or computational modeling (DFT) can clarify .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity in biological studies?

  • GC-MS : Quantifies residual solvents and detects low-abundance by-products (e.g., ethyl ester degradation products) .
  • High-resolution MS (HRMS) : Confirms exact mass for isotopic purity, essential for isotopic labeling studies .
  • Chiral HPLC : Resolves enantiomers if asymmetric synthesis is attempted .

Q. How does steric hindrance from tert-butyl groups influence reaction kinetics?

The bulky tert-butyl substituents:

  • Slow esterification : Require prolonged reaction times or elevated temperatures.
  • Limit nucleophilic attack : Steric shielding of the ester carbonyl reduces reactivity in hydrolysis or transesterification. Kinetic studies (e.g., Arrhenius plots) can quantify these effects .

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